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Executive Summary
Avenciguat (BI 685509) is an investigational, orally administered, potent, and selective soluble

guanylate cyclase (sGC) activator being developed for the treatment of portal hypertension. By

directly stimulating sGC, Avenciguat aims to restore the impaired nitric oxide (NO)-sGC-cyclic

guanosine monophosphate (cGMP) signaling pathway, a key driver of increased intrahepatic

vascular resistance in cirrhosis. This technical guide provides a comprehensive overview of the

preclinical and clinical evidence for Avenciguat's therapeutic potential in portal hypertension,

detailing its mechanism of action, and summarizing the available quantitative data and

experimental protocols. While promising preclinical and early clinical data exist, the results from

larger Phase 2 clinical trials evaluating its effect on the hepatic venous pressure gradient

(HVPG) are not yet publicly available.

Introduction: The Challenge of Portal Hypertension
Portal hypertension, a common and severe complication of cirrhosis, is characterized by a

pathological increase in the pressure within the portal venous system.[1] This condition leads to

the development of life-threatening complications, including variceal bleeding, ascites, and

hepatic encephalopathy.[1] The primary driver of portal hypertension is an increase in

intrahepatic vascular resistance, largely due to architectural distortion of the liver and

dysfunction of the hepatic sinusoidal endothelium.[1] A critical element of this endothelial
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dysfunction is the impaired bioavailability of nitric oxide (NO), a potent vasodilator, and the

subsequent reduction in cGMP production.[2]

Mechanism of Action: Restoring the NO-sGC-cGMP
Pathway
Avenciguat is a soluble guanylate cyclase (sGC) activator. sGC is a key enzyme in the NO

signaling pathway. In a healthy liver, NO binds to the reduced (ferrous) heme iron of sGC,

stimulating the production of cyclic guanosine monophosphate (cGMP). cGMP, in turn, acts as

a second messenger to mediate vasodilation.

In cirrhotic livers, oxidative stress leads to the oxidation and eventual loss of the heme group

from sGC, rendering it insensitive to NO. Avenciguat acts independently of NO, directly

binding to and activating this heme-free sGC, thereby restoring cGMP production and

promoting vasodilation in the diseased liver.[3] This mechanism offers a therapeutic advantage

in the setting of cirrhosis where NO bioavailability is compromised.[2]

Signaling Pathway of Avenciguat
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Figure 1: Avenciguat Signaling Pathway

Preclinical Evidence
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A key preclinical study investigated the effects of BI 685509 (Avenciguat) in a rat model of

thioacetamide (TAA)-induced cirrhosis, a well-established model of portal hypertension.[3]

Experimental Protocol: TAA-Induced Cirrhosis in Rats
Animal Model: Male Sprague-Dawley rats.

Induction of Cirrhosis: Intraperitoneal injection of thioacetamide (TAA) twice weekly for 15

weeks.

Treatment Groups:

TAA control (vehicle)

BI 685509 (3 mg/kg)

Parameters Measured:

Portal venous pressure

Portosystemic shunting

Superior mesenteric artery blood flow (SRM)

Alpha-smooth muscle actin (αSMA) area (marker of fibrosis)[3]

Quantitative Data from Preclinical Studies
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Parameter TAA Control BI 685509 (3 mg/kg)
% Change vs.
Control

Portal Venous

Pressure
Not specified Reduced by 26% -26%

Portosystemic

Shunting
Not specified Reduced by 10% -10%

Superior Mesenteric

Artery Blood Flow

(SRM)

Not specified Reduced by 38% -38%

αSMA Area (Fibrosis

Marker)
Not specified Reduced by 55% -55%

Table 1: Effects of BI

685509 in a Rat

Model of TAA-Induced

Cirrhosis.[3]

Clinical Development Program
Avenciguat has been evaluated in several clinical trials in patients with portal hypertension.

The following sections detail the available information on these studies.

Phase 1b Study (NCT03842761)
This study assessed the safety, tolerability, and pharmacokinetics of Avenciguat in patients

with mild to moderate hepatic impairment.[4] It also included an exploratory efficacy analysis of

portal-systemic shunting.[4]

Study Design: Randomized, placebo-controlled, single-center study.

Patient Population: 23 patients with Child-Pugh A cirrhosis and liver stiffness >15 kPa.[4]

Treatment Groups:

Placebo (n=5)
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Avenciguat 1 mg twice daily (n=6)

Avenciguat 2 mg twice daily (n=6)

Avenciguat 3 mg twice daily (n=6)[4]

Treatment Duration: 28 days.[4]

Primary Outcome: Safety and tolerability.

Exploratory Efficacy Endpoint: Change from baseline in portal-systemic shunting (SHUNT%)

measured by HepQuant DuO test on day 27.[4]

Treatment Group N

Change from
Baseline in
SHUNT% (Mean ±
SD)

p-value (vs.
Baseline)

Placebo 5 +0.1 ± 9.0% 0.98

Avenciguat 1 mg BID 6 +1.7 ± 5.5% 0.48

Avenciguat 2 mg BID 6 -3.2 ± 2.7% 0.04

Avenciguat 3 mg BID 6 -6.1 ± 5.0% 0.03

Table 2: Change in

Portal-Systemic

Shunting (SHUNT%)

after 27 Days of

Treatment.[4]

Phase 2 Studies (NCT05161481 and NCT06082843)
Two Phase 2 clinical trials were initiated to evaluate the efficacy of Avenciguat on the Hepatic

Venous Pressure Gradient (HVPG), the gold standard for assessing the severity of portal

hypertension.[4][5]

Study Design: Randomized, double-blind, placebo-controlled, parallel-group trial.[4]
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Patient Population: Adults with compensated cirrhosis and clinically significant portal

hypertension (CSPH).[4]

Treatment Groups:

Placebo

Two different doses of Avenciguat[4]

Treatment Duration: 24 weeks.[4]

Primary Endpoint: Change in HVPG from baseline to 24 weeks.[2]

Status: Completed, but results are not yet publicly available.[4]

Study Design: Randomized, double-blind, placebo-controlled, parallel-group trial.[5]

Patient Population: Adults with stabilized decompensated cirrhosis following their first

decompensation event.[5]

Treatment Groups:

Placebo

Avenciguat (up-titration to a fixed dose)[5]

Treatment Duration: 8 weeks.[5]

Primary Endpoint: Percentage change in HVPG from baseline to 8 weeks.[5]

Status: Prematurely discontinued; no patient completed the 8-week treatment period.[5]

Clinical Trial Workflow
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Figure 2: Generalized Clinical Trial Workflow

Safety and Tolerability
The available data from the Phase 1b study suggests that Avenciguat is generally well-

tolerated.[6] Further safety data will be forthcoming from the completed and ongoing clinical
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trials.

Future Directions and Conclusion
Avenciguat represents a promising novel therapeutic approach for the management of portal

hypertension. Its unique mechanism of action, which directly targets the dysfunctional sGC

enzyme in the cirrhotic liver, has the potential to address a core pathophysiological driver of

this condition. Preclinical data are encouraging, demonstrating reductions in portal pressure,

portosystemic shunting, and fibrosis in a relevant animal model.[3] Furthermore, a Phase 1b

clinical trial has shown a dose-dependent reduction in portal-systemic shunting in patients with

cirrhosis.[4]

The full therapeutic potential of Avenciguat in portal hypertension will be clarified with the

forthcoming results of the Phase 2 clinical trials. Should these trials demonstrate a clinically

meaningful reduction in HVPG with a favorable safety profile, Avenciguat could emerge as a

valuable addition to the therapeutic armamentarium for this challenging condition. Further

research will also be needed to define its role in different etiologies and stages of cirrhosis, as

well as its potential for combination therapy with existing treatments.

Disclaimer: Avenciguat is an investigational drug and has not been approved by regulatory

authorities for the treatment of portal hypertension. The information provided in this document

is for scientific and informational purposes only.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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